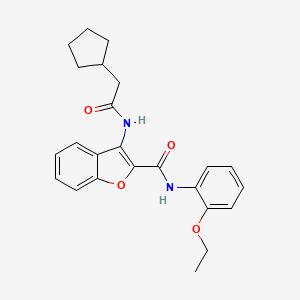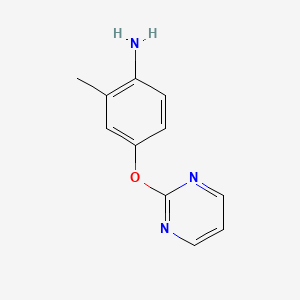
2-甲基-4-(嘧啶-2-氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(pyrimidin-2-yloxy)aniline is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This compound is characterized by the presence of a pyrimidine ring attached to an aniline moiety through an oxygen atom. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
科学研究应用
2-Methyl-4-(pyrimidin-2-yloxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Mode of Action
The mode of action of 2-Methyl-4-(pyrimidin-2-yloxy)aniline is different from other fungicides . It acts by inhibiting the electron transport in mitochondrial complex I . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the target organism .
Biochemical Pathways
The biochemical pathway affected by 2-Methyl-4-(pyrimidin-2-yloxy)aniline is the electron transport chain in the mitochondria . By inhibiting the mitochondrial complex I, it disrupts the normal flow of electrons, which in turn affects the production of ATP, the energy currency of the cell . This leads to energy depletion in the cell, causing cell death .
Pharmacokinetics
Like other pyrimidinamine derivatives, it is expected to have good absorption and distribution within the target organism, leading to effective inhibition of the mitochondrial complex i . The metabolism and excretion of this compound would depend on the specific organism and its metabolic pathways .
Result of Action
The result of the action of 2-Methyl-4-(pyrimidin-2-yloxy)aniline is the death of the target organism due to energy depletion . By inhibiting the mitochondrial complex I, it disrupts the production of ATP, leading to energy depletion and cell death .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-(pyrimidin-2-yloxy)aniline can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds or organisms.
生化分析
Biochemical Properties
2-Methyl-4-(pyrimidin-2-yloxy)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between 2-Methyl-4-(pyrimidin-2-yloxy)aniline and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of the compound. Additionally, 2-Methyl-4-(pyrimidin-2-yloxy)aniline can bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
The effects of 2-Methyl-4-(pyrimidin-2-yloxy)aniline on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By modulating the activity of key signaling molecules within this pathway, 2-Methyl-4-(pyrimidin-2-yloxy)aniline can alter gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(pyrimidin-2-yloxy)aniline exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, 2-Methyl-4-(pyrimidin-2-yloxy)aniline has been shown to inhibit the activity of certain kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can result in downstream effects on cellular signaling pathways and gene expression. Additionally, 2-Methyl-4-(pyrimidin-2-yloxy)aniline can interact with transcription factors, influencing their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Methyl-4-(pyrimidin-2-yloxy)aniline in laboratory settings are important considerations for its use in research. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 2-Methyl-4-(pyrimidin-2-yloxy)aniline, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies have shown that 2-Methyl-4-(pyrimidin-2-yloxy)aniline can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(pyrimidin-2-yloxy)aniline vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity, by modulating specific signaling pathways. At higher doses, 2-Methyl-4-(pyrimidin-2-yloxy)aniline can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and may be related to the compound’s interaction with cytochrome P450 enzymes and other metabolic pathways. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
2-Methyl-4-(pyrimidin-2-yloxy)aniline is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Methyl-4-(pyrimidin-2-yloxy)aniline, leading to the formation of metabolites that can be further conjugated and excreted from the body. The metabolic flux of 2-Methyl-4-(pyrimidin-2-yloxy)aniline can be influenced by the presence of other compounds that compete for the same enzymes, affecting the overall levels of the parent compound and its metabolites. Additionally, cofactors such as NADPH are required for the enzymatic reactions involving 2-Methyl-4-(pyrimidin-2-yloxy)aniline .
Transport and Distribution
The transport and distribution of 2-Methyl-4-(pyrimidin-2-yloxy)aniline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, 2-Methyl-4-(pyrimidin-2-yloxy)aniline can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Methyl-4-(pyrimidin-2-yloxy)aniline in tissues is also affected by its binding to plasma proteins such as albumin, which can act as a reservoir and modulate its bioavailability .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(pyrimidin-2-yloxy)aniline is an important factor in determining its activity and function. This compound has been found to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of 2-Methyl-4-(pyrimidin-2-yloxy)aniline to specific organelles can be mediated by targeting signals or post-translational modifications that direct its transport. For example, the presence of a nuclear localization signal can facilitate the entry of 2-Methyl-4-(pyrimidin-2-yloxy)aniline into the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, affecting cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrimidin-2-yloxy)aniline typically involves the reaction of 2-chloro-4-methylpyrimidine with 4-aminophenol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2-Methyl-4-(pyrimidin-2-yloxy)aniline are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Methyl-4-(pyrimidin-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
相似化合物的比较
Similar Compounds
2-Methyl-4-(pyridin-2-yloxy)aniline: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-(pyrimidin-2-yloxy)benzenamine: Another closely related compound with similar properties.
Uniqueness
2-Methyl-4-(pyrimidin-2-yloxy)aniline is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and an aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for research and development in various fields.
属性
IUPAC Name |
2-methyl-4-pyrimidin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXKJNQJZOFSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=NC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B2533440.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2533446.png)
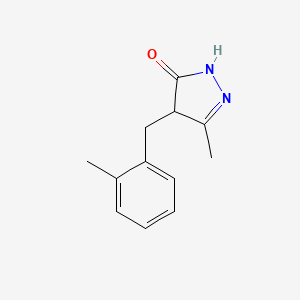
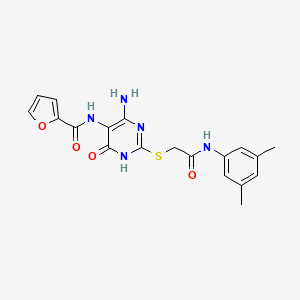
![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)
![2-Methoxy-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyridine](/img/structure/B2533450.png)
![2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride](/img/structure/B2533451.png)
![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

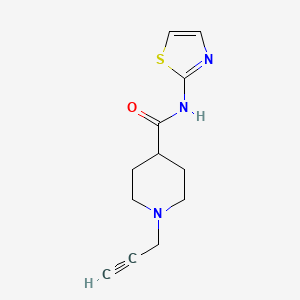
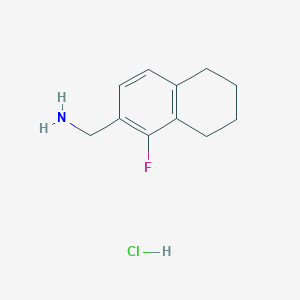
![6-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B2533457.png)
